4-chloro-3-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 898429-84-0
Cat. No.: VC11892168
Molecular Formula: C20H16ClN3O5S2
Molecular Weight: 477.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898429-84-0 |
|---|---|
| Molecular Formula | C20H16ClN3O5S2 |
| Molecular Weight | 477.9 g/mol |
| IUPAC Name | 4-chloro-3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H16ClN3O5S2/c21-16-8-6-14(11-18(16)24(26)27)20(25)22-15-7-5-13-3-1-9-23(17(13)12-15)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25) |
| Standard InChI Key | VGTAHNULZMSDLV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 |
Introduction
2. Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided data, similar compounds are typically synthesized through multi-step organic reactions involving:
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Formation of the Benzamide Core:
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Reacting substituted benzoyl chlorides with amines under basic conditions.
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Functionalization of the Tetrahydroquinoline Ring:
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Introducing sulfonyl groups via sulfonation reactions using reagents like sulfonyl chlorides.
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Final Assembly:
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Coupling the functionalized tetrahydroquinoline derivative with the benzamide scaffold.
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These steps often require precise control of reaction conditions (e.g., temperature, solvent choice) to ensure high yield and purity.
3. Analytical Characterization
Compounds like this are typically characterized using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the molecular framework and identify specific proton and carbon environments.
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FT-IR Spectroscopy: To detect functional groups such as nitro (-NO₂), sulfonyl (-SO₂), and amide (-CONH).
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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X-ray Crystallography: For determining the three-dimensional molecular structure.
4. Potential Applications
Given its structural features, this compound may have applications in various fields:
4.1. Medicinal Chemistry
The presence of bioactive groups (e.g., nitro, sulfonyl) suggests potential as:
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Antimicrobial Agents: Nitroaromatic compounds often exhibit antibacterial or antifungal properties.
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Anticancer Agents: Sulfonamides are known to inhibit enzymes like carbonic anhydrases, which are implicated in tumor growth.
4.2. Material Science
The electronic properties of nitro and sulfonyl groups could make this compound suitable for:
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Dye synthesis or as intermediates in organic electronics.
5. Related Research Findings
While direct studies on this specific compound are unavailable in the provided results, related molecules have shown promising activities:
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Antimicrobial Activity: Compounds with chloro and nitro substitutions often display enhanced activity against Gram-positive/Gram-negative bacteria due to their electron-withdrawing effects .
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Anticancer Potential: Sulfonamide derivatives have been explored for their cytotoxicity against various cancer cell lines .
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Molecular Docking Studies: Similar molecules have demonstrated strong binding affinities to biological targets such as enzymes or receptors .
6. Challenges and Future Directions
Challenges
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The synthesis of such complex molecules may involve low yields or require expensive reagents.
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Nitroaromatic compounds can exhibit toxicity, necessitating careful evaluation for pharmaceutical applications.
Future Directions
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Biological Screening:
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Testing for antimicrobial, anticancer, or anti-inflammatory activities.
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Structure Optimization:
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Modifying substituents to improve efficacy or reduce toxicity.
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Computational Studies:
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Employing molecular docking or QSAR (Quantitative Structure–Activity Relationship) analysis to predict biological activity.
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